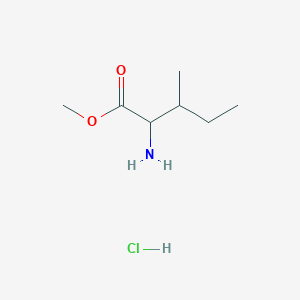

Methyl 2-amino-3-methylpentanoate hydrochloride

Description

Significance of Alpha-Amino Acid Esters in Organic Synthesis

Alpha-amino acid esters are a critically important class of compounds in organic chemistry, primarily serving as versatile intermediates. mdpi.com Their significance stems from the presence of two key functional groups—the amino group and the ester group—on a chiral scaffold. The esterification of the carboxylic acid moiety of an amino acid is a common modification that enhances solubility in organic solvents and protects the carboxyl group, allowing the amino group to undergo selective reactions. cymitquimica.comrsc.org

One of the most prominent applications of alpha-amino acid esters is in peptide synthesis. acs.orgrsc.org They are fundamental building blocks for the construction of peptide chains, both in solution-phase and solid-phase synthesis methodologies. researchgate.net The ester serves as a protecting group for the C-terminus, enabling the controlled, sequential addition of other amino acids to the N-terminus. orgsyn.orgrsc.org

Beyond peptide chemistry, alpha-amino acid esters are valuable precursors for synthesizing a wide variety of natural and unnatural amino acid derivatives, which are often key components of pharmaceuticals and biologically active molecules. acs.org They are utilized as chiral sources in asymmetric synthesis, where their inherent stereochemistry is used to induce chirality in new molecules. mdpi.comacs.org Furthermore, metal complexes incorporating alpha-amino acid ester ligands are of significant interest in bio-inorganic chemistry, serving as biological models and as scaffolds for developing new drugs. rsc.org

Overview of the Compound's Stereoisomeric Forms and Chiral Properties

The chemical structure of Methyl 2-amino-3-methylpentanoate contains two stereogenic centers, at the alpha-carbon (C2) and the beta-carbon (C3). This results in the existence of four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other. figshare.comjst.go.jp These isomers are derived from the four stereoisomers of isoleucine: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. figshare.comresearchgate.net

The specific spatial arrangement of the amino and methyl groups defines the absolute configuration (R/S) at each chiral center, giving each isomer unique three-dimensional properties. figshare.com This chirality is fundamental to its role in stereoselective synthesis and molecular recognition. The ability to distinguish between such closely related isomers is a significant challenge and an area of active research. nih.govrsc.org Efficient methods for the enantioselective recognition and separation of amino acid esters are highly sought after for applications in biochemistry and pharmaceutical development. nih.govnih.gov Studies have demonstrated that synthetic receptors, such as those based on glucose-derived macrocycles, can exhibit high enantioselectivity in binding specific stereoisomers of amino acid esters, a process governed by subtle differences in their chiral structures. rsc.orgnih.gov

Interactive Table: Stereoisomers of Methyl 2-amino-3-methylpentanoate Hydrochloride

| Common Name | Systematic Name (Configuration) | CAS Number |

|---|---|---|

| L-Isoleucine methyl ester HCl | Methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | 18598-74-8 |

| D-Isoleucine methyl ester HCl | Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride | 167223-42-9 |

| L-allo-Isoleucine methyl ester HCl | Methyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride | 233772-41-3 (Ethyl ester) |

| D-allo-Isoleucine methyl ester HCl | Methyl (2R,3S)-2-amino-3-methylpentanoate hydrochloride | 60667-85-8 |

Scope of Contemporary Academic Investigation

Current academic research on this compound and related alpha-amino acid esters focuses on several key areas, leveraging the compound's structural and chemical properties. A primary application remains its use as a chiral building block in the synthesis of complex organic molecules. scbt.com Modern synthetic methods, such as photo-induced chiral aldehyde/palladium combined catalysis, utilize unprotected amino acid esters to generate novel, optically active α,α-disubstituted α-amino acid esters. acs.org

Another significant area of investigation is in coordination and bio-inorganic chemistry. Researchers study the reactions of α-amino acid esters with various metal halides to synthesize novel coordination compounds. rsc.org These studies explore the reactivity of the ester and amino functionalities and the structural aspects of the resulting metal complexes.

Furthermore, the chiral properties of amino acid ester hydrochlorides make them ideal guest molecules for studies in supramolecular chemistry and chiral recognition. nih.gov Academic investigations employ these compounds to probe the binding affinities and enantioselectivities of synthetic host molecules, such as macrocyclic receptors. This research provides fundamental insights into the nature of non-covalent interactions that govern molecular recognition, which is crucial for the development of new sensors and separation technologies. nih.govrsc.org There is also continued interest in improving the synthetic routes to these compounds, with research focused on developing more convenient and efficient esterification methods under mild conditions. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTBEWGOPAFTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8002-72-0, 2127175-24-8 | |

| Record name | Oils, onion | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, onion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-amino-3-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Classical Esterification and Hydrochloride Salt Formation Techniques

The conversion of the parent amino acid, 2-amino-3-methylpentanoic acid (isoleucine), to its methyl ester hydrochloride salt is a fundamental two-step process involving esterification followed by salt formation.

The most common method for the esterification of amino acids is the Fischer-Speier esterification. scirp.org This reaction involves treating the amino acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst. Common catalysts include gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. nih.govscirp.org The reaction mechanism involves the protonation of the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the alcohol. nih.gov

Alternative reagents have been developed to offer milder conditions and simpler workup procedures. nih.gov One such method utilizes trimethylchlorosilane (TMSCl) in methanol. This system has been shown to be effective for the esterification of a wide range of amino acids, including natural, aromatic, and aliphatic ones, providing good to excellent yields under room temperature conditions. nih.govmdpi.com The use of TMSCl/MeOH is considered more convenient from an operational standpoint compared to methods requiring strict temperature control or the continuous bubbling of HCl gas. nih.gov

Another approach involves the use of thionyl chloride in methanol. google.comresearchgate.net While effective, this method requires careful handling due to the hazardous nature of thionyl chloride. scirp.orgresearchgate.net The reaction proceeds smoothly at relatively low temperatures. scirp.org

The following table summarizes various acid-catalyzed esterification methods for amino acids:

| Catalyst/Reagent | Alcohol | Conditions | Advantages | Disadvantages |

| Gaseous HCl | Methanol | Reflux | High yield | Requires specialized equipment for handling gas |

| Sulfuric Acid | Methanol | Reflux | Readily available catalyst | Harsh conditions, potential for side reactions |

| p-Toluenesulfonic Acid | Methanol | Reflux | Solid, easy to handle catalyst | May require longer reaction times |

| Trimethylchlorosilane | Methanol | Room Temperature | Mild conditions, simple workup, good yields | Stoichiometric reagent required |

| Thionyl Chloride | Methanol | -5 to 0 °C then reflux | High yield | Toxic and corrosive reagent |

This table provides a summary of common acid-catalyzed esterification methods.

The formation of the hydrochloride salt is typically achieved concurrently with or subsequent to the esterification step. When using HCl gas or thionyl chloride in methanol, the hydrochloride salt of the amino acid ester is often formed in situ. nih.govgoogle.com

Alternatively, the free amino acid ester can be isolated first and then converted to the hydrochloride salt. This is commonly done by dissolving the ester in an anhydrous organic solvent, such as diethyl ether, and then introducing anhydrous hydrogen chloride gas. researchgate.net The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. researchgate.net The use of anhydrous solvents is crucial to prevent hydrolysis of the ester and to maximize the yield of the salt. researchgate.net

Another method involves the addition of a concentrated solution of hydrochloric acid to a solution of the amino acid ester, followed by the addition of an organic solvent to induce precipitation. researchgate.net The choice of solvent and the method of HCl introduction can be optimized to achieve high purity and yield. The hydrochloride salt form offers increased stability and improved solubility in certain solvents compared to the free base. quora.com

Stereoselective Synthesis of Specific Enantiomers and Diastereomers

Methyl 2-amino-3-methylpentanoate has two chiral centers, leading to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The synthesis of specific enantiomers and diastereomers is crucial for applications where stereochemistry is critical, such as in the synthesis of pharmaceuticals.

The most straightforward approach to obtaining enantiomerically pure Methyl 2-amino-3-methylpentanoate hydrochloride is to start with an optically pure amino acid precursor. L-isoleucine, which has the (2S,3S) configuration, and D-isoleucine, with the (2R,3R) configuration, are common starting materials. researchgate.netsigmaaldrich.com L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid) and D-allo-isoleucine ((2R,3S)-2-amino-3-methylpentanoic acid) can also be used. researchgate.net

The esterification and hydrochloride salt formation of these optically pure amino acids, as described in section 2.1, generally proceed without racemization at the chiral centers, thus preserving the stereochemical integrity of the starting material. nih.gov For instance, the synthesis of Methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is achieved by the esterification of L-isoleucine. manchesterorganics.com

The following table lists the common optically pure amino acid precursors for the synthesis of Methyl 2-amino-3-methylpentanoate stereoisomers:

| Starting Amino Acid | Configuration | Resulting Methyl Ester Hydrochloride |

| L-Isoleucine | (2S,3S) | Methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride |

| D-Isoleucine | (2R,3R) | Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride |

| L-allo-Isoleucine | (2S,3R) | Methyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride |

| D-allo-Isoleucine | (2R,3S) | Methyl (2R,3S)-2-amino-3-methylpentanoate hydrochloride |

This table illustrates the direct correlation between the stereochemistry of the starting amino acid and the resulting ester.

Asymmetric synthesis provides routes to enantiomerically enriched amino acids and their derivatives from achiral or racemic precursors. These methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.

One notable approach is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.gov These complexes can be alkylated with high diastereoselectivity to introduce the side chain of the desired amino acid. Subsequent hydrolysis of the complex yields the enantiomerically enriched amino acid ester. nih.gov

Another strategy involves the asymmetric hydrogenation of dehydroamino acid precursors. Chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can hydrogenate the double bond of a dehydroamino acid derivative with high enantioselectivity, establishing the desired stereochemistry at the alpha-carbon.

The Schöllkopf method, which utilizes a chiral bis-lactim ether derived from valine and glycine, is another powerful tool for the asymmetric synthesis of α-amino acids. lmaleidykla.ltresearchgate.net Alkylation of the lithiated bis-lactim ether followed by hydrolysis affords the desired amino acid with high enantiomeric purity. lmaleidykla.lt

Process Intensification and Scalability in Laboratory Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. nih.gov In the context of this compound synthesis, this can involve the use of continuous flow reactors, microwave-assisted synthesis, and heterogeneous catalysts.

Microwave-assisted Fischer-Speier esterification has been shown to significantly accelerate the reaction, leading to higher yields in shorter reaction times compared to conventional heating methods. scirp.org This is attributed to the rapid and efficient energy transfer to the reactants under microwave irradiation. scirp.org

The use of heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offers several advantages for scalability. scirp.orgnih.gov These solid acid catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup procedure and allowing for catalyst recycling. nih.govresearchgate.net This is particularly beneficial for large-scale production as it reduces waste and operational costs. nih.gov

Continuous flow chemistry is another promising approach for process intensification. In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a heterogeneous catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. The scalability of flow processes is often more straightforward than for batch reactions, as production can be increased by running the reactor for longer periods or by using multiple reactors in parallel.

The following table provides a comparison of different synthesis methodologies in terms of process intensification and scalability:

| Methodology | Key Features | Advantages for Scalability |

| Batch Synthesis (Conventional Heating) | Standard laboratory setup | Well-established, versatile |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased throughput, energy efficiency |

| Heterogeneous Catalysis | Solid catalysts, easy separation | Simplified workup, catalyst reusability, suitable for flow |

| Continuous Flow Synthesis | Precise control over reaction parameters | Improved safety, consistent product quality, easy scale-up |

This table highlights the benefits of modern synthetic techniques for improving the efficiency and scalability of this compound synthesis.

Considerations for Enhanced Reaction Efficiency

Optimizing the synthesis of this compound involves careful consideration of reagents, reaction conditions, and equilibrium principles to maximize yield and purity.

Two prevalent methods for the esterification of amino acids are the use of thionyl chloride (SOCl₂) in methanol and trimethylchlorosilane (TMSCl) in methanol. mdpi.com The thionyl chloride method is highly effective, with one reported procedure for L-isoleucine methyl ester hydrochloride achieving a yield of 98.8%. This process involves the slow, dropwise addition of thionyl chloride to cooled methanol, followed by the addition of L-isoleucine and stirring overnight. The reaction's success hinges on the in situ generation of hydrochloric acid, which catalyzes the esterification.

For enhanced efficiency, particularly concerning safety and ease of operation, the trimethylchlorosilane/methanol system presents a valuable alternative. mdpi.com This method offers the convenience of running the reaction at room temperature and generally provides good to excellent yields, comparable to or even higher than the thionyl chloride method for many amino acids. mdpi.com Key to optimizing this reaction is the use of appropriate stoichiometric ratios; typically, two equivalents of TMSCl are used per mole of the amino acid. mdpi.com

Regardless of the chosen reagent, driving the Fischer esterification equilibrium towards the product side is crucial for maximizing the yield. This can be achieved by using a large excess of the alcohol (methanol in this case), which also serves as the solvent. rsc.org Another strategy is the removal of water, a byproduct of the reaction, as it forms. This can be accomplished through azeotropic distillation with a suitable solvent, although this is more common in esterifications with higher boiling point alcohols.

Temperature control is another critical factor. While the TMSCl method is effective at room temperature, the thionyl chloride reaction requires careful temperature management, especially during the initial addition of the highly reactive thionyl chloride to methanol, which is an exothermic process. mdpi.com Maintaining a low temperature during this stage prevents uncontrolled reaction rates and potential side reactions. Subsequent heating to reflux is often employed to drive the reaction to completion.

Table 1: Comparison of Synthetic Methods for Amino Acid Methyl Ester Hydrochlorides

| Method | Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ in Methanol | Initial cooling, then reflux | High yields | Exothermic, corrosive and toxic reagent, evolution of HCl and SO₂ gases |

| Trimethylchlorosilane | TMSCl in Methanol | Room temperature | Milder conditions, convenient | Reagent can be moisture sensitive |

Strategies for Large-Scale Preparative Techniques

Translating the synthesis of this compound to an industrial scale introduces challenges related to safety, cost-effectiveness, and process control.

The use of thionyl chloride, while efficient, poses significant safety risks on a large scale due to its corrosiveness, toxicity, and the evolution of hazardous gases (HCl and SO₂). scirp.org A key challenge is managing the highly exothermic reaction when thionyl chloride is added to methanol. On an industrial scale, this necessitates robust cooling systems and careful control over the addition rate to prevent thermal runaways. A Japanese patent describes a method to improve the safety and control of this reaction by adding thionyl chloride continuously or intermittently to the amino acid and alcohol mixture at a controlled internal temperature of 20°C or higher. google.com This approach allows the reaction to proceed gently, avoiding sudden boiling and facilitating easier management of the reaction on a larger scale. google.com

Modern approaches to enhance the safety and efficiency of chemical processes on a large scale include the adoption of continuous flow chemistry. Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control of exothermic reactions. mdpi.comresearchgate.net This technology can be particularly advantageous for reactions involving hazardous reagents like thionyl chloride, as the small reaction volumes at any given time minimize the risk of accidents. researchgate.net The synthesis of various amino acid esters has been successfully demonstrated in continuous flow systems, suggesting its applicability for the production of this compound. mdpi.comresearchgate.net

Another advanced technique suitable for large-scale esterification is reactive distillation. This process combines the chemical reaction and the separation of products in a single unit. mdpi.comsrce.hr For an equilibrium-limited reaction like Fischer esterification, reactive distillation can be highly efficient. By continuously removing the water byproduct from the reaction zone, the equilibrium is constantly shifted towards the product side, leading to higher conversions. mdpi.com This technique can reduce capital and operating costs by integrating reaction and separation steps. srce.hr

For large-scale production, process optimization also involves minimizing waste and simplifying workup procedures. After the reaction, the typical workup involves concentrating the reaction mixture to remove excess methanol and unreacted reagents, followed by precipitation of the product by adding a less polar solvent, and finally, filtration and drying. google.com Optimizing solvent usage and recovery is a key consideration in making the process more economical and environmentally friendly at an industrial scale.

Table 2: Overview of Large-Scale Production Strategies

| Strategy | Description | Key Advantages for Industrial Scale |

| Controlled Reagent Addition | Continuous or intermittent addition of thionyl chloride at a controlled temperature. | Enhanced safety by preventing thermal runaway and uncontrolled gas evolution. google.com |

| Continuous Flow Synthesis | Performing the reaction in a continuous flow reactor. | Superior heat and mass transfer, improved safety with hazardous reagents, potential for automation. mdpi.comresearchgate.net |

| Reactive Distillation | Combining reaction and distillation in a single unit to continuously remove byproducts. | Increased conversion by overcoming equilibrium limitations, potential for reduced capital and energy costs. mdpi.comsrce.hr |

Advanced Characterization and Analytical Techniques for Stereochemical Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-amino-3-methylpentanoate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

Proton NMR Applications for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule. The chemical shift of each proton is influenced by its local electronic environment, allowing for the assignment of signals to specific protons in the structure of Methyl 2-amino-3-methylpentanoate. A simple ¹H NMR analysis can help differentiate between isoleucine and allo-isoleucine diastereomers by examining the chemical shifts and coupling constants of the α-proton. rsc.orgrsc.org

The expected signals for the molecule include a singlet for the methyl ester protons, a signal for the α-proton adjacent to the amino group, a multiplet for the β-proton, and signals corresponding to the other methyl and methylene groups of the side chain. The hydrochloride salt form means the amine is protonated (-NH3+), and these protons may be observable depending on the solvent used.

Below is a table of typical ¹H NMR chemical shifts for the core structure. Note that exact values can vary based on the solvent, concentration, and specific stereoisomer.

Table 1: Representative ¹H NMR Chemical Shifts for Methyl 2-amino-3-methylpentanoate Moiety

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -OCH₃ (Ester methyl) | ~3.7 | Singlet (s) |

| H-2 (α-proton) | ~4.0 | Doublet (d) |

| H-3 (β-proton) | ~2.0 | Multiplet (m) |

| -CH₂- (Ethyl side chain) | ~1.2-1.5 | Multiplet (m) |

| -CH₃ (Ethyl side chain) | ~0.9 | Triplet (t) |

| -CH₃ (at C-3) | ~0.9 | Doublet (d) |

Carbon-13 NMR Applications for Structural Confirmation

Carbon-13 NMR (¹³C NMR) is complementary to ¹H NMR and provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon framework of Methyl 2-amino-3-methylpentanoate. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often results in a spectrum with less signal overlap.

Key signals include the carbonyl carbon of the ester group, the α-carbon bonded to the amino group, and the various aliphatic carbons of the side chain. The differentiation between isoleucine and allo-isoleucine diastereomers can also be observed through distinct chemical shifts for the α-carbon. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Methyl 2-amino-3-methylpentanoate Moiety

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

|---|---|

| C=O (Ester carbonyl) | ~170-175 |

| C-2 (α-carbon) | ~57-59 |

| -OCH₃ (Ester methyl) | ~52 |

| C-3 (β-carbon) | ~37 |

| C-4 (-CH₂-) | ~25 |

| C-5 (-CH₃) | ~11 |

| C-3 Methyl (-CH₃) | ~15 |

Utilization of Chiral Solvating Agents for Enantiomeric Excess Determination

While standard NMR can distinguish diastereomers, it cannot differentiate between enantiomers as they are spectroscopically identical in an achiral environment. To determine enantiomeric excess (e.e.), a chiral auxiliary is introduced. Chiral Solvating Agents (CSAs) are a class of compounds that are added directly to the NMR sample. nih.gov They form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction creates slightly different magnetic environments for the corresponding nuclei in each enantiomer, leading to separate, distinguishable signals in the NMR spectrum. nih.gov

The magnitude of the chemical shift difference (Δδ) between the signals for the two enantiomers allows for the direct quantification of their ratio by integrating the respective peaks. frontiersin.org A variety of CSAs are effective for amino acid esters, including derivatives of Mosher's acid, Pirkle's alcohol, and BINOL-based compounds. nih.govfrontiersin.orgsemmelweis.hu The choice of CSA and solvent is critical for achieving optimal signal separation. nih.gov

Table 3: Principles of Enantiomeric Excess Determination by NMR using CSAs

| Step | Description | Outcome |

|---|---|---|

| 1. Sample Preparation | A racemic or scalemic mixture of Methyl 2-amino-3-methylpentanoate is dissolved in a suitable deuterated solvent with a molar equivalent of a Chiral Solvating Agent (e.g., (R)-Mosher's acid). | Formation of transient diastereomeric complexes: [Analyte-(R) + CSA-(R)] and [Analyte-(S) + CSA-(R)]. |

| 2. NMR Acquisition | A high-resolution ¹H NMR spectrum is acquired. | Enantiomers, now part of diastereomeric complexes, exhibit different chemical shifts for one or more protons. |

| 3. Data Analysis | A well-resolved signal (e.g., -OCH₃) is identified for each enantiomer. The integral areas of these two signals are measured. | The ratio of the integrals corresponds directly to the enantiomeric ratio, from which the enantiomeric excess (e.e.) is calculated. |

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is a powerful and widely used technique for the separation of stereoisomers. It relies on the differential interaction of isomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. For amino acid esters like Methyl 2-amino-3-methylpentanoate, analysis by GC typically requires a derivatization step to increase volatility and improve chromatographic performance. The amino group is often acylated, for instance, with trifluoroacetic anhydride to form the N-trifluoroacetyl (N-TFA) derivative.

The derivatized isomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. The differential interaction between the enantiomers and the chiral cavities of the cyclodextrin leads to different retention times, allowing for their separation and quantification.

Table 4: Example of Chiral GC Method for Amino Acid Ester Isomers

| Parameter | Condition |

|---|---|

| Derivatization | N-trifluoroacetylation followed by esterification (if starting from the acid). |

| Column (CSP) | Chirasil-Val or Cyclodextrin-based (e.g., β-cyclodextrin derivative). |

| Carrier Gas | Helium or Hydrogen. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Principle | Separation of volatile, derivatized diastereomers or enantiomers based on differential interaction with the CSP. |

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) is arguably the most common method for determining the enantiomeric and diastereomeric purity of compounds like Methyl 2-amino-3-methylpentanoate. nih.gov Direct separation can be achieved without derivatization using a suitable chiral stationary phase. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving a wide range of chiral compounds, including amino acid esters. yakhak.org Another important class of CSPs are the macrocyclic glycopeptides, such as teicoplanin-based columns, which are particularly well-suited for separating underivatized amino acids and their derivatives in reversed-phase or polar organic modes. sigmaaldrich.com Alternatively, the compound can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.govjst.go.jp

Table 5: Common Chiral HPLC Approaches for Isoleucine Ester Stereoisomers

| Approach | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle |

|---|---|---|---|

| Direct Enantioseparation | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD) | Hexane/Isopropanol mixtures | Enantiomers interact differently with the chiral polymer, leading to separation. yakhak.org |

| Direct Enantioseparation | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Ethanol/Water or Acetonitrile/Buffer | Separation based on a combination of ionic, hydrogen bonding, and inclusion complexation interactions. sigmaaldrich.com |

| Indirect (Diastereomer Formation) | Standard Achiral C18 | Acetonitrile/Water/Acid gradients | Analyte is reacted with a chiral derivatizing agent (e.g., L-FDVDA); the resulting diastereomers are separated on a non-chiral column. jst.go.jp |

Isotopic Labeling Strategies for Racemization Studies

The propensity of amino acid esters to undergo racemization at the α-carbon is a critical consideration in their synthesis, storage, and application. Isotopic labeling, coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful strategy to monitor and quantify the extent of racemization.

A common approach involves the use of deuterium labeling. The racemization process typically proceeds through the formation of an enolate intermediate, which involves the abstraction of the α-proton. If this process is conducted in a deuterated solvent (e.g., D₂O or MeOD), the enolate, upon re-protonation, can incorporate a deuterium atom at the α-position. The extent of deuterium incorporation can then be precisely measured by mass spectrometry, providing a direct measure of the rate and extent of racemization.

A potential isotopic labeling strategy to study the racemization of Methyl 2-amino-3-methylpentanoate hydrochloride is outlined below:

Incubation: A solution of the enantiomerically pure compound is prepared in a deuterated solvent, such as methanol-d4 (CD₃OD), often with the addition of a mild base to facilitate the enolization process. The reaction is monitored over time.

Analysis by Mass Spectrometry: Aliquots of the reaction mixture are taken at different time points and analyzed by high-resolution mass spectrometry (HRMS). The mass spectrometer can distinguish between the unlabeled compound and the deuterated species due to the mass difference between hydrogen and deuterium.

Quantification: The relative abundance of the ion corresponding to the deuterated compound versus the non-deuterated compound is used to calculate the percentage of racemization.

This methodology has been successfully applied to identify racemization sites in more complex systems like peptides and proteins, demonstrating its robustness for studying the stereochemical stability of individual amino acid derivatives nih.govresearchgate.net.

For more detailed mechanistic insights, stable isotopes such as ¹³C can be incorporated into the methyl ester group. This allows for the tracking of the ester group during potential side reactions and can provide a more detailed picture of the degradation pathways that may accompany racemization. NMR spectroscopy is also a valuable tool in this context, as the chemical environment of the α-proton is sensitive to its stereochemistry, and the incorporation of deuterium can be readily observed in the ¹H NMR spectrum.

| Parameter | Description | Analytical Technique |

| Isotopic Label | Deuterium (²H) | Mass Spectrometry, NMR Spectroscopy |

| Mechanism | Enolization and re-protonation with deuterium | |

| Solvent | Deuterated solvents (e.g., Methanol-d4) | |

| Detection | Mass shift corresponding to deuterium incorporation | High-Resolution Mass Spectrometry |

| Quantification | Relative peak intensities of labeled vs. unlabeled compound | Mass Spectrometry |

X-ray Crystallography for Absolute Stereochemical Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. The crystallization process can be influenced by factors such as solvent, temperature, and the presence of impurities. Once a high-quality crystal is obtained, it is subjected to X-ray diffraction analysis.

The resulting diffraction pattern is used to solve the crystal structure, which reveals the connectivity of the atoms and their arrangement in the crystal lattice. To determine the absolute configuration, anomalous dispersion effects are utilized. When using X-rays of an appropriate wavelength, the scattering from atoms is slightly out of phase, and this effect is dependent on the chirality of the molecule. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true absolute configuration of the molecule can be determined.

A hypothetical data table for the X-ray crystallographic analysis of Methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is presented below to illustrate the type of information that would be obtained from such a study.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₆ClNO₂ |

| Formula Weight | 181.66 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 9.2 |

| c (Å) | 18.5 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 987.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.22 |

| Flack Parameter | 0.05(10) |

The Flack parameter is a crucial value in determining the absolute configuration; a value close to zero for a known chirality indicates the correct absolute structure has been determined.

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation and purity assessment of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule.

For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental measurement that matches this theoretical value provides strong evidence for the correct molecular formula.

Calculated Exact Mass of Protonated Methyl 2-amino-3-methylpentanoate:

Formula: C₇H₁₆NO₂⁺

Monoisotopic Mass: 146.1176 u

An experimentally determined mass that deviates by only a few parts per million from this calculated value would confirm the elemental composition of the molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide detailed structural information through the analysis of fragmentation patterns. In these experiments, the protonated molecule is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms.

Common fragmentation pathways for protonated amino acid esters include the neutral loss of the ester group (e.g., loss of methanol (B129727), CH₃OH) and the loss of the side chain. For Methyl 2-amino-3-methylpentanoate, characteristic fragment ions would be expected from the cleavage of the Cα-Cβ bond and the loss of the entire side chain.

The table below outlines the expected major fragment ions in the positive-ion ESI-HRMS/MS spectrum of Methyl 2-amino-3-methylpentanoate.

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1176 | - |

| [M+H - H₂O]⁺ | C₇H₁₄NO⁺ | 128.1070 | Loss of water |

| [M+H - CH₃OH]⁺ | C₆H₁₂NO⁺ | 114.0913 | Loss of methanol |

| [M+H - COOCH₃]⁺ | C₆H₁₄N⁺ | 100.1121 | Loss of the methyl ester group |

The high resolution of the mass spectrometer allows for the unambiguous assignment of the elemental composition of each fragment ion, providing a high degree of confidence in the structural assignment. This technique is also highly sensitive to impurities, which would appear as additional ions in the mass spectrum, allowing for a thorough assessment of the compound's purity.

Chemical Transformations and Reaction Mechanisms

Amination and Acylation Reactions of the Alpha-Amino Group

The primary amino group in Methyl 2-amino-3-methylpentanoate is a key site for nucleophilic attack, readily participating in amination and acylation reactions. The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, to free the amine for reaction.

Acylation: The most common transformation is acylation, where the amino group reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivative. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid ester attacks the activated carboxyl group of another. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A typical acylation reaction can be represented as:

Reactants: Methyl 2-amino-3-methylpentanoate, Acylating Agent (e.g., Acetyl chloride), Base (e.g., Triethylamine)

Product: N-acetyl-methyl 2-amino-3-methylpentanoate

Mechanism: The free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride).

Ester Hydrolysis and Transesterification Reactions

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (2-amino-3-methylpentanoic acid, or isoleucine) and methanol (B129727). The process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed in an excess of water with a strong acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process using stoichiometric amounts of a strong base, such as sodium hydroxide or potassium hydroxide. researchgate.net The reaction is typically heated to ensure completion. researchgate.net Milder conditions using lithium hydroxide in a solvent mixture like THF/water can also be employed. researchgate.net The initial product is the carboxylate salt, which requires an acidic workup to protonate and yield the free amino acid.

Transesterification: This process converts the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.com

Base-Catalyzed Transesterification: Involves the attack of an alkoxide on the ester carbonyl, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.com

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents | Catalyst | Key Features |

| Hydrolysis | Water | Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH) | Acid-catalyzed is reversible; base-catalyzed (saponification) is irreversible. researchgate.net |

| Transesterification | Alcohol (R-OH) | Strong Acid or Alkoxide (R-O⁻) | The choice of alcohol determines the resulting ester; often used as the solvent. masterorganicchemistry.com |

Reductions and Oxidations of Functional Groups

The functional groups of Methyl 2-amino-3-methylpentanoate can be selectively reduced or oxidized.

Reduction: The primary target for reduction is the methyl ester group. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the ester to the corresponding primary alcohol, (2S,3S)-2-amino-3-methylpentan-1-ol. The reaction must be carried out in an anhydrous ether solvent, followed by an aqueous workup.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters. organic-chemistry.org

Oxidation: The amino acid portion of the molecule is relatively stable to oxidation. However, under specific conditions, transformations can occur. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (CrO₃) would likely lead to degradation of the molecule. organic-chemistry.org Selective oxidation is not a common reaction for this compound without prior protection of the amino group.

Cyclization and Annulation Reactions Employing the Compound as a Synthon

The bifunctional nature of Methyl 2-amino-3-methylpentanoate hydrochloride makes it a valuable building block, or synthon, for the synthesis of various heterocyclic structures.

Diketopiperazine Formation: One of the most common cyclization reactions for amino acid esters is the formation of cyclic dipeptides, known as 2,5-diketopiperazines. This occurs through the dimerization of two molecules of the amino acid ester. Typically, upon gentle heating or prolonged storage, the free-based methyl ester will undergo self-amidation. The amino group of one molecule attacks the ester carbonyl of another, leading to the formation of a dipeptide ester intermediate, which then rapidly cyclizes with the elimination of two molecules of methanol to form the stable six-membered ring of the diketopiperazine.

Lactam Formation: While less common for simple amino acid esters, intramolecular cyclization to form lactams is a theoretical possibility if the amino group is part of a larger molecule where it can be brought into proximity with the ester group through a flexible chain.

Mechanistic Investigations of Key Chemical Processes

The mechanisms of the primary reactions involving Methyl 2-amino-3-methylpentanoate are well-established in organic chemistry.

Acylation Mechanism: The acylation of the alpha-amino group is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom initiates the attack on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (e.g., Cl⁻) results in the formation of the new N-C bond.

Ester Hydrolysis Mechanism:

Base-Catalyzed (Saponification): This proceeds via a nucleophilic addition-elimination mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group. A final, irreversible acid-base step occurs where the methoxide deprotonates the newly formed carboxylic acid.

Acid-Catalyzed: In this mechanism, the carbonyl oxygen of the ester is first protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group, followed by deprotonation to regenerate the catalyst and yield the carboxylic acid.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Enantiomerically Pure Complex Molecular Architectures

The well-defined stereochemistry of methyl 2-amino-3-methylpentanoate hydrochloride makes it an excellent starting material for the synthesis of complex molecular structures where precise three-dimensional arrangement is critical for function. Organic chemists utilize this "chiral pool" approach to transfer the inherent chirality of the starting material to a larger, more complex target molecule, avoiding the need for technically demanding asymmetric reactions later in the synthesis.

Detailed research findings have demonstrated its utility in the synthesis of advanced intermediates for pharmaceuticals. For instance, the (2S, 3S) stereoisomer of this compound serves as a key starting material in the preparation of intermediates for novel heteroaryl and heterocycle compounds. In one documented synthetic route, the compound is used to prepare a chiral amine which is then elaborated into more complex structures. google.com

Furthermore, derivatives of this amino acid ester have been incorporated into the synthesis of complex nucleoside analogues investigated as potential antiviral agents. In a patent describing inhibitors of viral RNA polymerase, a protected form of (2S,3S)-2-amino-3-methylpentanoic acid is coupled to a core nucleoside structure to create a sophisticated prodrug molecule. acs.org This strategy uses the amino acid derivative to modify the properties of the parent drug. The compound has also been employed in the synthesis of prodrugs for other complex molecules, such as anthracene-9, 10-dione dioxime compounds, highlighting its role in creating advanced therapeutic candidates. nih.gov

| Starting Material Stereoisomer | Class of Target Molecule | Specific Application/Intermediate | Reference |

|---|---|---|---|

| (2S, 3S)-methyl 2-amino-3-methylpentanoate hydrochloride | Heteroaryl/Heterocycle Compounds | Intermediate II-2 for further synthesis | google.com |

| (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoyl derivative | Nucleoside Analogues | Component of a pyrrolo[3,2-d]pyrimidinyl-based viral polymerase inhibitor | acs.org |

| This compound salt | Prodrugs | Synthesis of anthracene-9, 10-dione dioxime prodrugs | nih.gov |

Integration into Peptide and Peptidomimetic Scaffolds

The structural backbone of peptides and proteins is built from amino acids. The incorporation of non-natural or modified amino acids, such as methyl 2-amino-3-methylpentanoate, into peptide chains is a powerful strategy in medicinal chemistry to create peptidomimetics. wikipedia.org These are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and controlled conformational profiles. nih.govwjarr.com

The introduction of an ester group in place of a carboxylic acid and the inherent steric bulk of the isoleucine side chain can significantly influence the conformational preferences of a peptide backbone. nih.gov By replacing a natural amino acid with its methyl ester derivative, chemists can restrict the rotational freedom around the peptide bonds, forcing the molecule into specific secondary structures like β-turns or helices. nih.govmdpi.com This conformational constraint is crucial for optimizing the binding affinity of a peptide to its biological target. nih.gov

While direct incorporation of the hydrochloride salt is part of the standard peptide synthesis workflow (where the amine is deprotected in situ), its role as a non-proteinogenic amino acid building block is significant. Patent literature describes the design of novel peptidomimetic agents where the side chain of isoleucine is a key component of the structure, highlighting the importance of its specific branching and hydrophobicity in molecular recognition. google.com The use of related N-methylated amino acids, which share the feature of modifying the standard peptide backbone, has been shown to dramatically increase proteolytic resistance and influence peptide conformation, providing a strong rationale for the use of similar building blocks like methyl 2-amino-3-methylpentanoate. nbinno.com

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds—cyclic molecules containing atoms of at least two different elements in their rings—are ubiquitous in pharmaceuticals, agrochemicals, and materials. Amino acids and their derivatives are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. [3 from round 1, 20]

This compound provides both a primary amine and an ester functionality, which can be strategically employed in cyclization reactions to form heterocyclic rings. A notable example is its use in the synthesis of substituted imidazole (B134444) derivatives. Specifically, Methyl L-isoleucinate hydrochloride serves as a precursor for the synthesis of 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester. [3 from round 2] This transformation leverages the nucleophilic character of the amino group to build the imidazole ring, demonstrating a direct conversion of the amino acid derivative into a complex heterocyclic system.

Furthermore, its application extends to the synthesis of even more complex fused heterocyclic systems. As detailed in patent literature, (2S, 3S)-methyl 2-amino-3-methylpentanoate hydrochloride is the starting point for a multi-step synthesis of advanced heteroaryl compounds, underscoring its value as a foundational chiral building block for diverse heterocyclic targets. [2 from round 2]

Role in Asymmetric Catalysis and Chiral Reagent Development

Asymmetric catalysis, the synthesis of chiral products using a chiral catalyst, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The efficiency of an asymmetric catalyst often relies on the design of its chiral ligand, which coordinates to a metal center and creates a chiral environment that directs the stereochemical outcome of the reaction. nih.gov Amino acids and their simple derivatives are a readily available and inexpensive source of chirality for ligand synthesis. mdpi.com

Derivatives of isoleucine have been successfully used to create chiral reagents for stereochemical analysis. In one study, isoleucine was used as the chiral precursor to synthesize a new α-(nonafluoro-tert-butoxy)carboxylic acid. This molecule was then employed as a chiral solvating agent for NMR spectroscopy, allowing for the determination of enantiomeric ratios of racemic drugs. researchgate.net

More directly, N-protected amino acid methyl esters have been shown to act as effective chiral additives that can induce a preferred screw-sense (helicity) in macromolecular catalysts. nih.gov In this approach, the chiral amino acid ester interacts non-covalently with an achiral polymer, forcing it into a single-handed helical conformation. This induced chirality in the polymer backbone then allows it to function as a highly enantioselective catalyst for reactions such as palladium-catalyzed cross-couplings. nih.gov This demonstrates a sophisticated application where the chirality of the amino acid ester is transferred through space to control the stereochemical environment of a catalytic process.

Material Science Applications, including Polymer Chemistry

The unique properties of chiral molecules are increasingly being exploited in material science to create functional polymers and surfaces. Chiral polymers can exhibit unique optical properties, self-assembly behaviors, and capabilities for enantioselective recognition and separation. Amino acid derivatives, with their inherent chirality and reactive functional groups, are ideal monomers for the synthesis of such advanced materials. nih.gov

A key application has been demonstrated in the synthesis of well-defined, pH-responsive chiral polymers. Researchers have synthesized a monomer based on the isoleucine structure, specifically Boc-l-isoleucine methacryloyloxyethyl ester (Boc-l-Ile-HEMA), and polymerized it using reversible addition–fragmentation chain transfer (RAFT) polymerization. acs.org This controlled polymerization technique allows for the creation of polymers with precise molecular weights and narrow polydispersity. The resulting polymers, containing the chiral isoleucine side chains, can be used as macro-initiators to form diblock copolymers. After removal of the Boc protecting group, the polymers become cationic and pH-responsive, making them promising candidates for applications in drug delivery and the conjugation of biomolecules. acs.org The self-assembly of these block copolymers into highly ordered structures further highlights their potential in nanotechnology and advanced materials. acs.org

| Derived Monomer | Polymerization Method | Resulting Polymer Type | Key Properties & Potential Applications | Reference |

|---|---|---|---|---|

| Boc-l-isoleucine methacryloyloxyethyl ester (Boc-l-Ile-HEMA) | RAFT Polymerization | Homopolymers and Diblock Copolymers | Chiral, pH-responsive, capable of self-assembly. Applications in drug delivery and nanotechnology. | acs.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations are instrumental in predicting a wide range of molecular properties from first principles, based on the fundamental laws of quantum mechanics. unipd.it Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller–Plesset perturbation theory, MP2) are commonly employed to determine the electronic structure and energetic properties of molecules like Methyl 2-amino-3-methylpentanoate hydrochloride. nih.govacs.org

DFT, particularly using functionals like B3LYP, has proven effective in providing a balance between computational cost and accuracy for organic molecules. scirp.orgresearchgate.net These calculations can optimize the molecular geometry to find the lowest energy structure and predict properties such as bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, which aids in the interpretation of experimental spectroscopic data. nih.gov

Other key properties derived from quantum chemical calculations include:

Electronic Properties: The energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Thermodynamic Properties: Standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be computed, providing insights into the molecule's stability and equilibrium properties. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. nih.gov

Public databases often provide pre-computed properties for chemical compounds based on such theoretical methods. nih.gov

Table 1: Predicted Molecular Properties for Methyl 2-amino-3-methylpentanoate

| Property | Value | Method/Source |

| Molecular Weight | 145.20 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 145.110278721 Da | PubChem |

| Polar Surface Area | 38.33 Ų | PubChem |

Note: The data in this table corresponds to the free base form of the compound. The hydrochloride salt will have different properties due to the protonation of the amino group.

Conformational Analysis and Stereochemical Predictions

The presence of multiple rotatable single bonds in Methyl 2-amino-3-methylpentanoate gives it significant conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers or rotamers) of the molecule and determine their relative energies. researchgate.net Computational methods can systematically explore the potential energy surface by rotating the molecule around its key dihedral angles (e.g., Cα-Cβ, C-O bonds) to locate energy minima. cwu.edu

For amino acid derivatives, backbone and side-chain conformations are of particular interest. Studies on related molecules, such as N-acetyl-l-isoleucine-N-methylamide, have used ab initio calculations to explore all possible backbone and side-chain arrangements, revealing that interactions between the side-chain and the backbone can stabilize certain low-energy conformations. researchgate.net A similar approach can be applied to this compound to understand how its stereocenters influence its preferred shape in different environments.

Stereochemistry is a critical aspect of this molecule, which has two chiral centers (at C2 and C3). This gives rise to four possible stereoisomers:

(2S, 3S) - L-Isoleucine methyl ester

(2R, 3R) - D-Isoleucine methyl ester

(2S, 3R) - L-allo-Isoleucine methyl ester

(2R, 3S) - D-allo-Isoleucine methyl ester

Computational methods can predict the relative stabilities of these diastereomers. Furthermore, these techniques can help predict the stereochemical outcome of reactions. For instance, computational modeling can be used to understand how enzymes or chiral catalysts differentiate between stereoisomers, which is crucial in fields like polyketide synthesis where precise stereocontrol is required. nih.gov

Reaction Pathway Modeling and Transition State Characterization

This compound is typically synthesized via the Fischer esterification of isoleucine with methanol (B129727), using hydrochloric acid as a catalyst. acs.org Computational chemistry allows for the detailed modeling of this reaction pathway to understand its mechanism and kinetics.

Using quantum chemical methods, the entire reaction coordinate can be mapped on a potential energy surface. This involves:

Identifying Reactants, Intermediates, and Products: The geometries and energies of the starting materials (isoleucine, methanol, H+), any reaction intermediates (e.g., protonated carbonyl species), and the final products (the ester hydrochloride and water) are calculated. pearson.com

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating the TS structure is critical for understanding the reaction mechanism. acs.org

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. acs.org

By characterizing the transition states, researchers can gain insights into the bond-forming and bond-breaking processes. For the esterification of an amino acid, this would involve modeling the nucleophilic attack of methanol on the protonated carboxylic acid group and the subsequent elimination of a water molecule. acs.org Such models can clarify why certain catalysts (like H2SO4 or HCl) are effective while others are not under specific conditions. acs.org

Molecular Dynamics Simulations for Chemical Stability Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its chemical stability, particularly in a solution environment. researchgate.netfrontiersin.org

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water) and counter-ions (Cl-). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a specific period. researchgate.net

This approach can be used to analyze:

Structural Stability: By monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time, one can assess the rigidity or flexibility of the molecule's structure. This can identify mobile regions of the molecule. researchgate.net

Solvation and Interactions: MD simulations explicitly model the interactions between the solute and solvent. This allows for the study of the hydration shell around the protonated amino group (-NH3+) and the ester group, and the interaction with the chloride counter-ion.

Hydrolytic Stability: The stability of the ester bond to hydrolysis can be investigated. While standard MD does not model chemical reactions, it can be used to study the structural and energetic prerequisites for hydrolysis, such as the proximity of water molecules to the carbonyl carbon.

Influence of Environment: The stability of amino acid derivatives can be sensitive to environmental factors like pH and the presence of other solutes. nih.gov A study on amino acid hydrochlorides highlighted how their conformational environment and charge state can change in the presence of other materials, such as hydroxyapatite. researchgate.net MD simulations can model these complex interactions to predict how the molecule will behave in various chemical environments.

Advanced Derivatives and Analogs Research

Synthesis of Functionalized Amino Acid Esters and Amides

The primary amino group and the methyl ester of methyl 2-amino-3-methylpentanoate hydrochloride are readily amenable to a wide array of chemical transformations, enabling the synthesis of a diverse library of functionalized derivatives.

The free amino group can be acylated to introduce a variety of functional moieties. For instance, N-acetyl derivatives can be prepared through standard acylation procedures. More complex acyl groups can also be introduced, leading to the formation of methyl 2-(acylamino)-3-methylpentanoate derivatives with tailored properties.

Furthermore, the ester group can be converted into amides through aminolysis. A study on the synthesis of new mono- and bis-amide derivatives of L-isoleucine demonstrated the diastereoselective synthesis of amides with good yields. acgpubs.org In this research, the carboxyl group of Boc-protected L-isoleucine was activated and reacted with various amines to form amide bonds. acgpubs.org While this study used the free acid, the corresponding methyl ester hydrochloride can be readily hydrolyzed or directly aminolyzed under appropriate conditions to achieve similar transformations. The general synthesis of amides from amino acid hydrochlorides often involves reaction with an amine in the presence of a coupling agent or after conversion to a more reactive species.

The following table summarizes representative functionalized esters and amides derived from methyl 2-amino-3-methylpentanoate.

| Derivative Type | General Structure | R Group Examples | Synthetic Approach |

| N-Acyl Esters | Acetyl, Benzoyl, etc. | Acylation of the amino group | |

| Amides | Benzyl, Substituted anilines | Amidation of the ester group |

Preparation of Amino Acid Conjugates for Chemical Research

The strategic placement of functional groups on this compound makes it an attractive candidate for the preparation of amino acid conjugates. These conjugates are valuable tools in chemical research for applications such as affinity chromatography, fluorescence microscopy, and targeted drug delivery.

While specific examples detailing the use of this compound in the synthesis of conjugates are not extensively documented in publicly available literature, the general principles of bioconjugation chemistry are applicable. The primary amine can be reacted with activated esters, isothiocyanates, or other electrophilic reagents to attach various labels or functional molecules.

For instance, the amino group could be coupled to:

Fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate) for cellular imaging studies.

Biotin for affinity-based purification or detection using streptavidin.

Peptides to create novel peptidomimetics or to incorporate unnatural amino acid analogs into peptide sequences. The use of amino acid derivatives in peptide synthesis is a well-established field, with numerous coupling reagents and strategies available to facilitate amide bond formation. libretexts.org

The synthesis of such conjugates would typically involve N-protection of the amino acid, followed by activation of the carboxyl group (if the ester is hydrolyzed) or direct reaction at the amino group, and subsequent deprotection if necessary.

Exploration of Non-Proteinogenic Amino Acid Derivatives

Non-proteinogenic amino acids, which are not found in the standard genetic code, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and resistance to enzymatic degradation. This compound can serve as a chiral precursor for the synthesis of novel non-proteinogenic amino acid derivatives.

Research in this area focuses on modifying the side chain or the backbone of the amino acid. For example, the synthesis of various 2-hydroxy-3-methylpentanoates has been achieved starting from the four stereoisomers of isoleucine. researchgate.net This transformation of the amino group to a hydroxyl group represents the creation of a non-proteinogenic α-hydroxy acid derivative.

Further exploration could involve:

Alkylation or arylation at the α-carbon, although this can be challenging.

Modification of the side chain through functional group transformations. For example, hydroxylation or halogenation of the side chain could lead to novel derivatives with altered steric and electronic properties.

Incorporation into cyclic structures to create conformationally constrained amino acid analogs.

The development of synthetic routes to these novel derivatives from readily available starting materials like this compound is a key focus of ongoing research in the field of synthetic amino acid chemistry.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of amino acid methyl esters, including methyl 2-amino-3-methylpentanoate hydrochloride, often involves methods that utilize harsh reagents and generate significant waste. The future of its synthesis lies in the development of methodologies that are not only efficient but also environmentally benign and sustainable.

Current research is moving away from traditional esterification agents like thionyl chloride in methanol (B129727), which, while effective, poses safety and environmental challenges due to its corrosiveness and the generation of acidic byproducts. An emerging, more convenient alternative is the use of trimethylchlorosilane (TMSCl) in methanol. This system facilitates the esterification of amino acids under mild, room-temperature conditions, often resulting in comparable or higher yields than traditional methods without the need for strict temperature control.

Another promising avenue is the exploration of solid acid catalysts. These heterogeneous catalysts can replace corrosive liquid acids like sulfuric acid, simplifying workup procedures and allowing for catalyst recovery and reuse, which aligns with the principles of green chemistry. Research into catalysts like molybdenum oxide on a silica (B1680970) support (MoO3/SiO2) for other esterification reactions highlights a potential pathway for the sustainable production of amino acid esters. orientjchem.org

| Methodology | Reagents | Conditions | Advantages | Challenges |

| Traditional Method | Thionyl Chloride (SOCl₂), Methanol | Reflux, strict temperature control | High yield | Corrosive reagents, acidic waste generation, safety concerns |

| Emerging Method | Trimethylchlorosilane (TMSCl), Methanol | Room temperature | Mild conditions, operational simplicity, good to excellent yields | Stoichiometric use of TMSCl |

| Future/Sustainable | Solid Acid Catalysts (e.g., supported metal oxides) | Elevated temperature | Catalyst is reusable, reduced corrosive waste, simplified purification | Catalyst development and optimization needed |

A comparative overview of synthetic methodologies for amino acid methyl esters.

Advanced Analytical Techniques for Isomer and Impurity Profiling

Methyl 2-amino-3-methylpentanoate is derived from isoleucine, an amino acid with two chiral centers. This results in four possible stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. The stereochemical purity of the compound is critical for its application, particularly in pharmaceuticals. Consequently, the development of advanced and highly sensitive analytical techniques for isomer and impurity profiling is a major focus of current research.

High-Performance Liquid Chromatography (HPLC) remains the cornerstone for chiral separations. Future advancements lie in the design of novel chiral stationary phases (CSPs) that offer superior resolution. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) and Cinchona alkaloid-based ion exchangers have shown excellent performance in separating stereoisomers of amino acids and their derivatives. researchgate.netmdpi.com To enhance sensitivity and selectivity, especially for UV detection, pre-column derivatization is often employed. Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the amino group, introducing a strong chromophore. researchgate.netresearchgate.net Novel derivatization agents are being developed to further improve separation and detection limits, particularly for analysis via liquid chromatography-mass spectrometry (LC-MS). nih.gov

Beyond HPLC, Capillary Electrophoresis (CE) is emerging as a powerful alternative for impurity profiling. researchgate.net CE offers high separation efficiency, minimal sample consumption, and orthogonal selectivity compared to HPLC, making it an invaluable tool for detecting trace impurities that might be missed by conventional chromatographic methods.

| Technique | Principle | Key Features for Isomer/Impurity Analysis | Future Direction |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) | High resolution of stereoisomers; requires derivatization (e.g., with FMOC-Cl) for sensitive UV detection. researchgate.netresearchgate.net | Development of novel, more selective CSPs; hyphenation with mass spectrometry (LC-MS) for structural elucidation. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase | Suitable for analyzing volatile impurities and can be used for chiral separations with specific columns. slideshare.net | Miniaturization of systems; development of more robust chiral columns. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | High efficiency and resolution; orthogonal selectivity to HPLC; minimal sample and solvent usage. researchgate.net | Broader adoption in quality control; coupling with MS for impurity identification. |

Summary of advanced analytical techniques for this compound.

Expanding Applications in Green Chemistry and Biocatalysis

The principles of green chemistry are increasingly influencing the production and use of chemical compounds. For this compound, this translates to the use of biocatalysis for both the synthesis of its precursor amino acid and the esterification step itself.